2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine
Overview
Description
The compound “2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine” is an organic compound that contains a bromine atom and a fluorine atom attached to a phenyl group, which is further attached to a 2-fluoroethan-1-amine group .
Molecular Structure Analysis
The molecular structure of this compound would consist of a phenyl ring substituted with bromine and fluorine atoms at the 2nd and 5th positions, respectively. This phenyl ring is further connected to a 2-fluoroethan-1-amine group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of halogens might make this compound relatively dense and possibly volatile. The amine group could potentially make this compound a base .Scientific Research Applications
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
Research led by El-Emam et al. (2020) on adamantane-1,3,4-thiadiazole hybrid derivatives, including compounds with halogen substitutions similar to the structure of interest, utilized QTAIM analysis and Hirshfeld surface analysis to characterize intra- and intermolecular interactions. This study provides insights into how substitutions like bromo and fluoro influence molecular behavior and stability, crucial for developing materials with specific properties El-Emam et al., 2020.
Chemoselective Functionalization
Stroup et al. (2007) described the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine, a compound structurally related to the chemical of interest. Their work demonstrates the selectivity in functional group substitution, which is critical for synthesizing complex molecules with potential applications in drug development and materials science Stroup et al., 2007.
Synthesis and Structural Analysis
Research on compounds like 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride, synthesized from related precursors, highlights the synthetic routes and structural confirmation methods applicable to the target molecule. These methods offer a foundation for the synthesis and analysis of new compounds with fluorine and bromine substitutions Tan Bin, 2010.
Radiosynthesis for PET Tracers
Pauton et al. (2019) demonstrated the synthesis of 2-amino-5-[18F]fluoropyridines via a palladium-catalyzed amination sequence, highlighting the potential application of similar compounds in positron emission tomography (PET) tracer development. This research underlines the importance of halogenated compounds in medical imaging technologies Pauton et al., 2019.
Antibacterial Activity
Research by Uwabagira et al. (2018) on N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, which shares halogen elements with the compound of interest, investigated its antibacterial activity. This study points to the potential use of halogenated amines in developing new antibacterial agents Uwabagira et al., 2018.
Mechanism of Action
properties
IUPAC Name |
2-(2-bromo-5-fluorophenyl)-2-fluoroethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF2N/c9-7-2-1-5(10)3-6(7)8(11)4-12/h1-3,8H,4,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHIDIUQFVXZCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(CN)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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